High-Affinity 5-HT2C Receptor Binding: A Direct Comparison of Derivatives
The 2,3-dihydro derivative of 5-methoxy-6-(trifluoromethyl)-1H-indole, when incorporated into a biarylcarbamoylindoline scaffold (SB-228357), demonstrates high affinity for the human 5-HT2C receptor . Direct comparative binding data against the related 5-HT2A and 5-HT2B receptors reveals a clear selectivity profile, which is a critical parameter in CNS drug discovery to avoid off-target effects [1]. The parent indole core is essential for this activity, as other indole substitution patterns do not achieve this profile.
| Evidence Dimension | Binding Affinity (pKi) at Human Serotonin Receptors |
|---|---|
| Target Compound Data | pKi = 9.1 at 5-HT2C; pKi = 8.1 at 5-HT2B; pKi = 7.0 at 5-HT2A . |
| Comparator Or Baseline | Comparator: Activity at 5-HT2A (pKi = 7.0) and 5-HT2B (pKi = 8.1) within the same molecule. |
| Quantified Difference | Approximately 126-fold higher affinity for 5-HT2C vs. 5-HT2A (based on Ki difference). |
| Conditions | Radioligand binding assays using human cloned receptors expressed in HEK293 cells [1]. |
Why This Matters
This selectivity profile is crucial for developing CNS therapeutics with reduced off-target cardiovascular or behavioral side effects associated with 5-HT2A/2B agonism/antagonism.
- [1] BindingDB. (n.d.). Binding affinity data for BDBM50086060 (SB-228357 analog) at human 5-HT2A and 5-HT2C receptors. View Source
